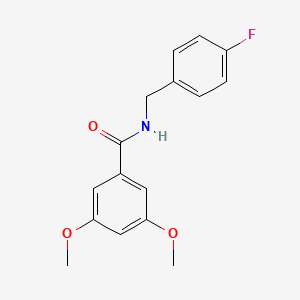
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
科学研究应用
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has various scientific research applications, including:
1. Antimicrobial Activity: The compound has shown significant antimicrobial activity against various strains of bacteria and fungi. It can be used as a potential antimicrobial agent in the pharmaceutical industry.
2. Antioxidant Activity: The compound has potent antioxidant activity, which makes it a potential candidate for the development of antioxidant supplements.
3. Anti-Inflammatory Activity: The compound has shown anti-inflammatory activity in various in vitro and in vivo studies. It can be used as a potential anti-inflammatory agent in the pharmaceutical industry.
作用机制
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth.
Biochemical and Physiological Effects:
The compound has various biochemical and physiological effects, including:
1. Inhibition of Microbial Growth: The compound inhibits the growth of various strains of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
2. Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress, which can cause damage to cells and tissues.
3. Anti-Inflammatory Activity: The compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, which can cause tissue damage and chronic diseases.
实验室实验的优点和局限性
The advantages and limitations of using 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate in lab experiments include:
Advantages:
1. Potent Pharmacological Effects: The compound has potent pharmacological effects, which make it a potential candidate for the development of new drugs and supplements.
2. Easy Synthesis: The compound can be easily synthesized using simple and cost-effective methods.
3. Diverse Applications: The compound has diverse applications in various research fields, including microbiology, biochemistry, and pharmacology.
Limitations:
1. Limited Studies: There are limited studies on the toxicity and safety of the compound, which can limit its potential applications.
2. Lack of Standardization: The lack of standardization in the synthesis and purification of the compound can affect its purity and yield.
3. High Cost: The high cost of the compound can limit its accessibility for research purposes.
未来方向
For research on 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate include:
1. Investigation of Toxicity and Safety: Further studies are needed to investigate the toxicity and safety of the compound, which can pave the way for its potential clinical applications.
2. Development of New Drugs and Supplements: The potent pharmacological effects of the compound make it a potential candidate for the development of new drugs and supplements for various diseases.
3. Optimization of
合成方法
The optimization of the synthesis and purification methods can improve the purity and yield of the compound, which can increase its potential applications.
Conclusion:
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound with diverse scientific research applications, including antimicrobial, antioxidant, and anti-inflammatory activity. The compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth. The compound has advantages and limitations for lab experiments, and future directions for research include investigation of toxicity and safety, development of new drugs and supplements, and optimization of synthesis methods.
属性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-13-8-9-17(10-15(13)3)20(24)12-26-22(25)19-11-16(4)23-21-14(2)6-5-7-18(19)21/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBDOLLLDITCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 2,8-dimethylquinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)
![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)


![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)


![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)